Acid blue 7
Overview
Description
Acid Blue 7 is a synthetic dye that is part of a broader class of compounds known for their vivid colors and applications in various industries. While the provided papers do not directly describe Acid Blue 7, they offer insights into related compounds and their properties, which can be informative for understanding Acid Blue 7.
Synthesis Analysis
The synthesis of Acid Blue 7 has been explored using environmentally friendly methods. A study detailed the oxidative synthesis of Acid Blue 7 dye catalyzed by CuO/Silicotungstic Acid in a water-phase system . This method avoids the use of heavy metal oxidants like lead oxide or manganese oxide, instead of employing polyoxometalate catalysts to reduce environmental impact. The synthesis was successful, producing Acid Blue 7 from the corresponding leuco acid using aqueous hydrogen peroxide as an oxidizing agent, indicating a viable process for large-scale production.
Molecular Structure Analysis
Although the molecular structure of Acid Blue 7 is not explicitly discussed in the provided papers, related compounds such as the blue flavylium cation mentioned in one study and Acid Blue 2BNL in another provide context. These studies involve the introduction of substituents and the analysis of molecular structures, which are critical for understanding the stability and properties of such dyes. The molecular structure of Acid Blue 7 would similarly influence its stability and behavior in various applications.
Chemical Reactions Analysis
The chemical behavior of dyes similar to Acid Blue 7 has been investigated, particularly in the context of their electrochemical properties. For instance, the electrochemical behavior of Acid Orange 7 was studied, revealing insights into the mechanistic details and pH dependence of its oxidation and reduction . Such studies are crucial for understanding the reactivity of Acid Blue 7, as they can shed light on potential redox reactions and the formation of intermediates that may occur during its use.
Physical and Chemical Properties Analysis
The physical and chemical properties of Acid Blue 7 can be inferred from studies on related dyes. The stability of the blue flavylium cation across a wide acidic pH range suggests that similar compounds like Acid Blue 7 may also exhibit significant stability under certain conditions. Additionally, the synthesis of Acid Blue 2BNL and its solubility properties provide a comparative basis for assessing the solubility and application properties of Acid Blue 7.
Relevant Case Studies
Scientific Research Applications
Optical Nonlinearity
A study by Geethakrishnan and Palanisamy (2007) explored the nonlinear optical response of Acid blue 7, revealing its potential applications in nonlinear optics.
Wastewater Treatment Optimization
Fu et al. (2009) conducted a study optimizing the decolorization conditions for treating Acid blue-7 wastewater using photoelectrocatalysis, highlighting its relevance in environmental management Fu, Zhao, Xue, Li, & Babatunde, 2009.
Sonocatalytic Process Analysis
A comparative study by Sisi et al. (2020) used the US/MOF-5/S2O82− system for the degradation of Acid Blue 7, providing insights into optimizing sonocatalytic processes for dye degradation Sisi, Khataee, Fathinia, Vahid, & Orooji, 2020.
Adsorption Studies
Research by Malviya et al. (2016) focused on the adsorption of Acid Blue-7 dye onto Teak sawdust, providing valuable data for wastewater treatment in the textile industry Malviya, Parashar, Dixit, & Kaur, 2016.
Catalytic Oxidation for Dye Synthesis
Nomoto et al. (2021) investigated the oxidative synthesis of Acid Blue 7 dye using CuO/Silicotungstic Acid, contributing to the development of environmentally friendly dye synthesis methods Nomoto, Okada, Yamamoto, Kuroda, Marui, Yamamoto, Tsujimoto, Ueshima, Nishigahana, Itoh, Kobata, Kodama, & Ogawa, 2021.
Textural and Surface Chemical Properties
A study by Valix et al. (2006) demonstrated the role of activated carbon's textural and surface chemical properties in acid blue dye adsorption, which is crucial for designing effective adsorbents Valix, Cheung, & Mckay, 2006.
STEM Model Implementation in Education
Research by Iriany (2020) implemented the STEM model using blue flowers (Clitoria Ternatea) to enhance high school students' understanding of acid-based concepts, offering an innovative approach in science education Iriany, 2020.
Decolorization of Aqueous Dye Solutions
Ravikumar, Deebika, & Balu (2005) focused on the decolorization of aqueous dye solutions using novel adsorbents, contributing to the field of environmental pollution control Ravikumar, Deebika, & Balu, 2005.
Adsorption on Pine Cone
Mahmoodi et al. (2011) studied the adsorption of Acid Blue 7 on Pine Cone, offering a sustainable approach to removing dyes from wastewater Mahmoodi, Hayati, Arami, & Lan, 2011.
properties
IUPAC Name |
sodium;4-[[4-[benzyl(ethyl)amino]phenyl]-[4-[benzyl(ethyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzene-1,3-disulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H36N2O6S2.Na/c1-3-38(26-28-11-7-5-8-12-28)32-19-15-30(16-20-32)37(35-24-23-34(46(40,41)42)25-36(35)47(43,44)45)31-17-21-33(22-18-31)39(4-2)27-29-13-9-6-10-14-29;/h5-25H,3-4,26-27H2,1-2H3,(H-,40,41,42,43,44,45);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUYQIPAPWPHNC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC=CC=C4)C=C3)C5=C(C=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35N2NaO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80881399 | |
Record name | Alphazurine A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80881399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Sigma-Aldrich MSDS] | |
Record name | Acid Blue 7 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20190 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Alphazurine A | |
CAS RN |
3486-30-4 | |
Record name | Acid Blue 7 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanaminium, N-[4-[(2,4-disulfophenyl)[4-[ethyl(phenylmethyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Alphazurine A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80881399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydrogen (benzyl)[4-[[4-[benzylethylamino]phenyl](2,4-disulphonatophenyl)methylene]cyclohexa-2,5-dien-1-ylidene](ethyl)ammonium, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.434 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACID BLUE 7 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/014OZV4W1O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.